IUPAC name and synonyms for 5-(bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene
IUPAC name and synonyms for 5-(bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene
An In-Depth Technical Guide to 5-(bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene for Advanced Chemical Synthesis
Introduction: A Versatile Fluorinated Building Block
5-(bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene is a highly substituted aromatic compound with significant utility as a building block in organic synthesis. Its molecular architecture, featuring a reactive bromomethyl group alongside the strong electron-withdrawing capabilities of difluoro and trifluoromethyl substituents, imparts a unique combination of electronic and steric properties.[1] These characteristics make it a valuable intermediate, particularly in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1]
The strategic placement of fluorine atoms and the trifluoromethyl group significantly influences the compound's reactivity and the physicochemical properties of its derivatives.[1] In medicinal chemistry, the incorporation of trifluoromethyl (-CF3) groups is a well-established strategy to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2][3] This guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, covering its chemical identity, properties, synthesis, reactivity, and applications.
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical compound is the foundation of sound scientific research. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-(bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene, which systematically describes the substitution pattern on the benzene ring.[1]
Nomenclature and Identifiers
A summary of the key identifiers for this compound is presented below.
| Identifier | Value |
| IUPAC Name | 5-(bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene[1] |
| Synonym(s) | α-Bromo-3,4-difluoro-5-(trifluoromethyl)toluene |
| 1-(Bromomethyl)-3,4-difluoro-5-(trifluoromethyl)benzene | |
| CAS Number | 174507-92-3 |
| Molecular Formula | C₈H₄BrF₅[1] |
Physicochemical Data
The physical and chemical properties of a compound are critical for planning its use in reactions and for its purification.
| Property | Value |
| Molecular Weight | 275.01 g/mol [1] |
| Appearance | (Typically) Colorless to pale yellow liquid or solid |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran) |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring nodes C1 [label="C"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="1.5,-1.5!"]; C4 [label="C", pos="0,-2.25!"]; C5 [label="C", pos="-1.5,-1.5!"]; C6 [label="C", pos="-1.5,0!"];
// Substituent nodes F1 [label="F", pos="0.75,2.25!"]; F2 [label="F", pos="2.25,0.75!"]; CF3 [label= 3>, pos="-2.25,0.75!"]; CH2Br [label= 2Br>, pos="-2.25,-2.25!"];
// Benzene ring bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Substituent bonds C1 -- F1 [label="1"]; C2 -- F2 [label="2"]; C3 -- C4 [label=""]; C6 -- CF3 [label="3"]; C5 -- CH2Br [label="5"]; C4 -- C5 [label=""];
// Add position numbers pos1 [label="1", pos="0.2,1.2!"]; pos2 [label="2", pos="1.7,0.2!"]; pos3 [label="3", pos="1.7,-1.7!"]; pos4 [label="4", pos="0,-2.7!"]; pos5 [label="5", pos="-1.7,-1.7!"]; pos6 [label="6", pos="-1.7,0.2!"];
}
Caption: Structure of 5-(bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene.
Synthesis and Manufacturing
The primary route for synthesizing 5-(bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene involves the radical bromination of the corresponding methyl-substituted precursor.
Recommended Synthesis Protocol: Radical Bromination
This method utilizes a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator.[1]
Reaction: 1,2-difluoro-5-methyl-3-(trifluoromethyl)benzene + NBS → 5-(bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene
Experimental Protocol:
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Setup: To a solution of 1,2-difluoro-5-methyl-3-(trifluoromethyl)benzene in an inert solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN), add N-bromosuccinimide (1.0-1.2 equivalents).
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux (typically 65-80°C, depending on the solvent) and monitor the reaction progress using TLC or GC-MS. The reaction is often carried out under an inert atmosphere (e.g., Nitrogen or Argon).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). Concentrate the solution under reduced pressure. The crude product can be further purified by column chromatography or distillation under reduced pressure to yield the pure compound.
Caption: General workflow for the synthesis via radical bromination.
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from the reactivity of the bromomethyl group, which serves as an excellent electrophilic handle for introducing the difluoro-trifluoromethylphenyl moiety into larger molecules.
Nucleophilic Substitution
The benzylic bromide is highly susceptible to displacement by a wide range of nucleophiles. This is the most common application of this reagent.[1]
-
With Amines: Forms substituted benzylamines, crucial intermediates for many pharmaceutical scaffolds.
-
With Thiols: Reacts to produce thioethers.
-
With Alkoxides/Phenoxides: Yields benzyl ethers.
-
With Cyanide: Forms the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Oxidation
The bromomethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into different classes of compounds.[1]
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Aldehyde formation: Can be achieved using reagents like N-methylmorpholine N-oxide (NMO) or by the Sommelet reaction.
-
Carboxylic acid formation: Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can directly convert the bromomethyl group to a carboxylic acid.
Reduction
The C-Br bond can be reductively cleaved to install a methyl group.[1]
-
Method: This is typically accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Caption: Key reaction pathways for the title compound.
Role in Drug Discovery and Development
The presence of multiple fluorine atoms is a key feature for modern drug design.[2][4] The trifluoromethyl group, in particular, is valued for its ability to:
-
Increase Lipophilicity: Enhancing the ability of a molecule to cross cell membranes.[3]
-
Block Metabolic Sites: The C-F bond is extremely strong, making the -CF3 group resistant to metabolic degradation (e.g., by Cytochrome P450 enzymes), which can increase a drug's half-life.[2]
-
Modulate Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can significantly alter the pKa of nearby functional groups, which can be critical for optimizing target binding or solubility.[3]
Therefore, 5-(bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene serves as a powerful tool for medicinal chemists to introduce this highly fluorinated motif into lead compounds to fine-tune their pharmacokinetic and pharmacodynamic profiles.[1]
Safety, Handling, and Storage
As a reactive benzylic bromide, this compound must be handled with appropriate care.
-
Hazards: Assumed to be a lachrymator (tear-inducing agent). It is likely corrosive and can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood at all times.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It may be beneficial to store under an inert atmosphere to prevent degradation.
References
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PubChem. (n.d.). 5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene. National Center for Biotechnology Information. Available from: [Link]
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PubChem. (n.d.). 2-(Bromomethyl)-1,3-difluorobenzene. National Center for Biotechnology Information. Available from: [Link]
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Beilstein Journals. (n.d.). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Available from: [Link]
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PubChem. (n.d.). 1-Bromo-3,4,5-trifluorobenzene. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. (n.d.). US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
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PubChem. (n.d.). 1-(Bromomethyl)-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. Available from: [Link]
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JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available from: [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
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ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]
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ResearchGate. (2025, August 9). Synthesis of 1-(2,4,6-Trifluorophenyl)perfluorobenzocyclobutene from Perfluorobenzocyclobutene and 1,3,5-Trifluorobenzene and Its Reaction with Polyfluorobenzenes in an SbF5 Medium. Available from: [Link]
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PMC - NIH. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Available from: [Link]
